Tip60 Histone Acetyltransferase Inhibition: 5-Bromo-3-methylisothiazole Activity Compared to 4-Methyl-5-bromoisothiazole and Thiophene Analog
In a direct head-to-head in vitro HAT assay using ³H acetyl-CoA and histones as substrates, 5-bromo-3-methylisothiazole (reported as 4-methyl-5-bromoisothiazole in the study) exhibited 14% inhibition of Tip60 at 100 µM [1]. In the same assay under identical conditions, the unhalogenated parent 4-methylisothiazole showed 22% inhibition, and the heterocyclic scaffold comparator 2-bromo-3-methylthiophene (replacing the isothiazole ring with a thiophene ring) displayed an IC₅₀ >100 µM with negligible inhibition [1]. The active positive control OXA-10 achieved an IC₅₀ of 1.1 µM [1].
| Evidence Dimension | Tip60 HAT inhibition (% at 100 µM or IC₅₀) |
|---|---|
| Target Compound Data | 14% inhibition at 100 µM |
| Comparator Or Baseline | 4-Methylisothiazole (22% inhibition at 100 µM); 2-Bromo-3-methylthiophene (IC₅₀ >100 µM); OXA-10 (IC₅₀ 1.1 µM) |
| Quantified Difference | Target shows 14% vs. comparator 22% (unhalogenated analog) and >100 µM (thiophene scaffold comparator) |
| Conditions | In vitro HAT assay using ³H acetyl-CoA with histones as substrates; quadruplicate; repeated twice |
Why This Matters
This head-to-head data demonstrates that bromination alone does not drive activity, and the isothiazole scaffold confers distinct binding properties versus thiophene, informing scaffold selection for Tip60-targeted screening.
- [1] Ghizzoni, M., et al. (2012). 6-Alkylsalicylates are selective Tip60 inhibitors and target the acetyl-CoA binding site. PLOS ONE, 7(4), e0045539. Table 1. View Source
